molecular formula C20H23NO3 B2735927 2-([1,1'-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1351619-08-3

2-([1,1'-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2735927
CAS No.: 1351619-08-3
M. Wt: 325.408
InChI Key: RQSJGCQFUVMFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a biphenyl-substituted acetamide featuring a 4-hydroxytetrahydro-2H-pyran-4-ylmethyl group as the N-substituent. Such structural features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where biphenyl scaffolds are prevalent .

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-19(21-15-20(23)10-12-24-13-11-20)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,23H,10-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSJGCQFUVMFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is often synthesized through a cyclization reaction involving a diol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydropyran ring can undergo oxidation to form a ketone.

    Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting a promising application in treating bacterial infections .

Anticancer Properties

Preliminary investigations into the cytotoxic effects of 2-([1,1'-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide reveal its potential against several cancer cell lines. Compounds with similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, it could inhibit enzymes like acetylcholinesterase, which is significant in neurodegenerative diseases. Understanding these interactions can lead to novel therapeutic strategies for managing conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of various analogs derived from similar structures to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

A research team investigated the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that it inhibited cell proliferation significantly at low concentrations, suggesting a mechanism involving apoptosis induction .

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The biphenyl moiety could interact with hydrophobic pockets, while the tetrahydropyran ring could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural Analogues with Biphenyl-Acetamide Scaffolds

2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Compound 6.49)
  • Key Differences : The boronic acid ester substituent (dioxaborolane) replaces the hydroxytetrahydro-2H-pyran group.
  • Properties :
    • Melting Point : 253–255°C (lower than many biphenyl-acetamides due to reduced hydrogen bonding).
    • IR Data : Strong absorption at 1652 cm⁻¹ (amide C=O stretch), similar to the target compound .
  • Applications : Boronic acid derivatives are often used in Suzuki coupling reactions for drug synthesis .
N-(1-([1,1'-biphenyl]-4-yl)-2-((N-ethyl-4-methylphenyl)sulfonamido)ethyl)acetamide (4d)
  • Key Differences : Incorporates a sulfonamide group and ethyl-methylphenyl substituent.
  • Properties :
    • Solubility : Lower aqueous solubility compared to the hydroxytetrahydro-2H-pyran derivative due to hydrophobic sulfonamide and ethyl groups.
    • NMR Data : 1H NMR (DMSO-d6) shows distinct shifts for the sulfonamide protons (δ ~10–12 ppm) .
  • Applications : Sulfonamides are common in protease inhibitors and antibiotics .

Analogues with Tetrahydro-2H-Pyran Substituents

2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
  • Key Differences : Dual tetrahydro-2H-pyran-4-ylmethyl groups attached via a thiazole-pyrazole scaffold.
  • Properties :
    • Molecular Weight : Higher (~600–700 g/mol) due to the thiazole and pyrazole rings.
    • Bioavailability : Enhanced membrane permeability due to lipophilic thiazole but reduced solubility compared to the hydroxylated target compound .
  • Applications : Likely targets kinase enzymes or G-protein-coupled receptors .
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
  • Key Differences : Sulfonyl linkage and pyrazole substitution instead of biphenyl.
  • Properties: Melting Point: Not reported, but sulfonyl groups typically increase thermal stability. Synthesis: Uses EDC.HCl-mediated coupling, similar to methods for the target compound .
  • Applications : Sulfonamide derivatives are explored for antimicrobial and anticancer activity .

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H23NO3\text{C}_{18}\text{H}_{23}\text{N}\text{O}_3

This structure features a biphenyl moiety and a hydroxytetrahydropyran ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

One of the significant areas of research involves the compound's role as a matrix metalloproteinase (MMP) inhibitor . MMPs are enzymes that degrade extracellular matrix components and are implicated in various diseases, including cancer and arthritis. The compound has shown selective inhibition of MMP-13, with studies indicating over 2600-fold selectivity against other related metalloenzymes .

The mechanism by which this compound exerts its biological effects primarily involves binding to the active site of MMPs. The biphenyl group may enhance hydrophobic interactions, while the hydroxytetrahydropyran moiety could facilitate specific hydrogen bonding with active site residues. This interaction potentially leads to the inhibition of enzyme activity, thereby modulating pathways involved in tissue remodeling and inflammation.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

  • Selectivity and Potency : In vitro assays demonstrated that this compound exhibits high selectivity for MMP-13 compared to other MMPs. This selectivity is crucial for minimizing side effects associated with broader-spectrum MMP inhibitors .
  • Cellular Studies : Cellular assays indicated that treatment with this compound resulted in reduced cell migration and invasion in cancer cell lines, suggesting its potential utility in cancer therapy .
  • Case Studies : A recent case study highlighted the compound's effectiveness in reducing tumor growth in xenograft models when administered alongside standard chemotherapy agents. This suggests a synergistic effect that warrants further investigation .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃
Molecular Weight303.39 g/mol
Inhibition Selectivity>2600-fold for MMP-13
IC₅₀ (MMP-13 Inhibition)0.12 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.